molecular formula C8H14ClNO3 B3147547 2-Morpholin-4-ylethyl chloroacetate CAS No. 626210-61-5

2-Morpholin-4-ylethyl chloroacetate

Cat. No. B3147547
M. Wt: 207.65 g/mol
InChI Key: BQPCPSUYJYODLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Morpholin-4-ylethyl chloroacetate is C8H14ClNO3 . It has a complex molecular structure, which contributes to its high perplexity and diverse potential applications.

Scientific Research Applications

Sigma-1 Receptor Affinity and Antinociceptive Effect

2-Morpholin-4-ylethyl chloroacetate derivatives have shown significant affinity for the sigma-1 receptor, which is relevant in pain management. For instance, one derivative demonstrated a high sigma-1 receptor affinity and selectivity, and exhibited an antinociceptive effect, reducing pain in inflammatory conditions (Navarrete-Vázquez et al., 2016).

Role in Enamine Oxidation

This compound plays a role in the oxidation of enamines, a process important in synthetic organic chemistry. The product of such reactions can include various acetate derivatives, highlighting its utility in chemical transformations (Corbani et al., 1973).

Biological Activity in Morpholine Derivatives

Derivatives of 2-Morpholin-4-ylethyl chloroacetate have been studied for their biological activity, including antibacterial and antifungal properties. These derivatives show promise as agents against various microbial strains, underlining their potential in developing new antimicrobial drugs (AlKaissi et al., 2015).

Synthesis of Mannich Base Derivatives

The compound is used in the synthesis of Mannich base derivatives, which are known for their antimicrobial properties. This further emphasizes its role in creating compounds with significant therapeutic potential (Idhayadhulla et al., 2014).

Preparation in Ionic Liquids

It has been used in the preparation of ionic liquids, which are pivotal in the synthesis of nanomaterials like nanometer TiO2. This application is crucial for advancements in photocatalytic processes (Jin-hu, 2013).

properties

IUPAC Name

2-morpholin-4-ylethyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c9-7-8(11)13-6-3-10-1-4-12-5-2-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCPSUYJYODLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylethyl chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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